molecular formula C16H12Cl2N2O4S2 B12194288 3,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

3,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B12194288
M. Wt: 431.3 g/mol
InChI Key: ZMLMJMCPHNJPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a complex organic compound with the molecular formula C15H10Cl2N2O3S2 and a molecular weight of 4012875

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base.

    Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the benzothiazole derivative with 3,5-dichloro-4-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzamide: Lacks the benzothiazole moiety.

    N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide: Lacks the dichloro and methoxy groups.

Uniqueness

The uniqueness of 3,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both benzothiazole and benzamide moieties, along with the dichloro and methoxy substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H12Cl2N2O4S2

Molecular Weight

431.3 g/mol

IUPAC Name

3,5-dichloro-4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H12Cl2N2O4S2/c1-24-14-10(17)5-8(6-11(14)18)15(21)20-16-19-12-4-3-9(26(2,22)23)7-13(12)25-16/h3-7H,1-2H3,(H,19,20,21)

InChI Key

ZMLMJMCPHNJPJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.